salvinorin B ethoxymethyl ether

Kappa Opioid Receptor Binding Affinity Selectivity

Researchers often encounter poor metabolic stability and short half-lives with standard KOR agonists, disrupting long-duration behavioral assays. Salvinorin B ethoxymethyl ether (EOM-SalB) directly solves this with a 2-3 hour duration of action, far exceeding salvinorin A (<30 min). - G-protein-biased KOR agonism (Ki 0.32 nM) minimizes side effects in remyelination and neuroprotection studies. - Demonstrates 3,000-fold selectivity over μ- and δ-opioid receptors, ensuring reliable, off-target-free experimental data. - Effective at low doses (0.01-0.3 mg/kg) in validated EAE and drug discrimination models, enabling economical use.

Molecular Formula C24H32O8
Molecular Weight 448.5 g/mol
Cat. No. B10853091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesalvinorin B ethoxymethyl ether
Molecular FormulaC24H32O8
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCCOCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC
InChIInChI=1S/C24H32O8/c1-5-29-13-31-17-10-16(21(26)28-4)23(2)8-6-15-22(27)32-18(14-7-9-30-12-14)11-24(15,3)20(23)19(17)25/h7,9,12,15-18,20H,5-6,8,10-11,13H2,1-4H3/t15-,16-,17-,18-,20-,23-,24-/m0/s1
InChIKeyICVTXAUKIHJDGV-WFOQEEKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salvinorin B Ethoxymethyl Ether Overview


Salvinorin B ethoxymethyl ether (EOM-SalB, CAS 1017524-76-3) is a semi-synthetic, non-nitrogenous neoclerodane diterpene derivative of the natural product salvinorin A, distinguished by its ethoxymethyl ether modification at the C-2 acetyl position [1]. This compound functions as a highly potent and selective agonist at the kappa opioid receptor (KOR) and exhibits a G-protein-biased signaling profile [2], which is often correlated with an improved therapeutic index compared to balanced KOR agonists [3].

KOR signaling pathway research tool
G-protein bias profiling context
Semi-synthetic neoclerodane diterpene analog

Why It Is Not Interchangeable with Other KOR Agonists


Generic substitution among kappa opioid receptor (KOR) agonists is scientifically unsound due to stark differences in receptor binding kinetics, downstream signaling bias, and in vivo pharmacokinetic profiles. While salvinorin A, the parent compound, exhibits a brief duration of action (<30 min) and rapid metabolism [1], salvinorin B ethoxymethyl ether demonstrates a significantly prolonged duration of action (2-3 hours) and enhanced metabolic stability [2]. Furthermore, unlike prototypical KOR agonists such as U50,488, which are linked to significant adverse effects, EOM-SalB is a G-protein-biased agonist, a property associated with reduced side-effect liabilities [3]. These critical distinctions in pharmacodynamics and pharmacokinetics render it impossible to simply interchange one KOR ligand for another without altering experimental outcomes, underscoring the need for compound-specific procurement based on quantitative evidence.

Parent compound Salvinorin A
Duration of action may shift significantly; Salvinorin A has a rapid offset under 30 minutes and may not support sustained activation protocols.
Balanced KOR agonists (e.g., U50,488)
Signaling bias profile may differ; balanced agonists activate both G-protein and beta-arrestin pathways, which may shift endpoint interpretation.
Other alkoxymethyl ether analogs
Metabolic stability and brain residence context may not transfer across analogs; substitution requires compound-specific validation.

Key Advantages for Procurement Decisions


KOR Binding Affinity and Selectivity vs Salvinorin A

Salvinorin B ethoxymethyl ether (EOM-SalB) demonstrates an exceptionally high binding affinity for the κ-opioid receptor (KOR) with a Ki value of 0.32 nM, which is approximately an order of magnitude more potent than the parent compound salvinorin A (Ki ≈ 1.8–3.5 nM) [1][2]. Furthermore, EOM-SalB exhibits remarkable selectivity, with approximately 3,000-fold higher affinity for KOR over μ- and δ-opioid receptors, a crucial parameter for minimizing off-target effects [1]. This combination of ultra-high affinity and selectivity places EOM-SalB among the most potent and selective KOR agonists reported to date.

KOR Binding Affinity
Head-to-head
Ki = 0.32 nM
Reported KOR binding affinity context
~5-10 fold higher affinity vs Salvinorin A (Ki 1.8-3.5 nM)
Kappa Opioid Receptor Binding Affinity Selectivity Salvinorin A Radioligand Binding Assay

G-Protein-Biased Signaling vs Balanced KOR Agonists

In cellular assays, salvinorin B ethoxymethyl ether (EOM-SalB) was characterized as a G-protein-biased agonist at the KOR, preferentially activating G-protein signaling over β-arrestin recruitment [1]. This signaling bias is a key differentiator from balanced KOR agonists like U50,488, which activate both G-protein and β-arrestin pathways and are associated with significant side effects such as dysphoria and sedation [2]. The biased agonism of EOM-SalB is often correlated with fewer KOR-mediated side effects, making it a superior tool compound for investigating therapeutic KOR signaling in vivo [1].

Signaling Bias Profile
Head-to-head
G-protein biased vs U50,488 (balanced agonist)
Supports signaling bias assay context
No quantitative bias factor reported; qualitative pathway preference
G-Protein Bias Functional Selectivity Beta-Arrestin U50,488 Side Effect Profile

Extended Duration of Action vs Salvinorin A

Salvinorin B ethoxymethyl ether (EOM-SalB) exhibits a significantly prolonged duration of action compared to salvinorin A. In drug discrimination studies in rats, EOM-SalB was fully substituted for salvinorin A but was discriminated at much longer post-injection intervals (up to 2-3 hours) versus the rapid offset (<30 minutes) observed for salvinorin A [1]. This extended duration is attributed to a combination of increased metabolic stability and decreased plasma protein binding, which prolongs its presence in the brain after intraperitoneal administration [2].

Duration of Action
Head-to-head
~2-3 hours
In vivo duration endpoint context
At least 4-6 fold longer than Salvinorin A (
Metabolic Stability
Data to verify
Greater than Salvinorin A (qualitative)
Metabolic stability context
Quantitative half-life not reported; baboon plasma IV study
Duration of Action In Vivo Pharmacology Pharmacokinetics Drug Discrimination Salvinorin A

Metabolic Stability vs Salvinorin A

Plasma analysis following intravenous administration in baboons confirmed that both salvinorin B (SB) and salvinorin B ethoxymethyl ether (EOM-SB) exhibit significantly greater metabolic stability than the parent compound salvinorin A (SA) [1]. While specific quantitative values for metabolic half-life were not provided in this comparative study, the authors note that SA is rapidly metabolized, whereas SB and EOM-SB demonstrate increased resistance to metabolism, a key factor contributing to the prolonged duration of action observed for EOM-SB in vivo [1][2].

Metabolic Stability
Data to verify
Greater than Salvinorin A (qualitative)
Metabolic stability context
Quantitative half-life not reported; baboon plasma IV study
Metabolic Stability Pharmacokinetics Plasma Analysis Salvinorin B Salvinorin A

Optimal Applications in Neuroscience and Drug Discovery


Remyelination and Neuroinflammation Models

EOM-SalB is the preferred KOR agonist for preclinical studies exploring remyelination and neuroprotection, as demonstrated in two distinct mouse models of multiple sclerosis. At doses of 0.1-0.3 mg/kg, EOM-SalB effectively decreased disease severity in an experimental autoimmune encephalomyelitis (EAE) model and increased the number of mature oligodendrocytes and myelin thickness in a cuprizone-induced demyelination model [1]. Its G-protein-biased signaling profile is directly linked to these therapeutic outcomes while minimizing the side effects associated with balanced KOR agonists like U50,488 [1].

In Vivo Behavioral Studies with Extended Duration

For behavioral assays where sustained KOR activation is necessary, such as drug discrimination, conditioned place preference, or pain models, EOM-SalB offers a distinct advantage. Its duration of action (2-3 hours) significantly exceeds that of salvinorin A (<30 min) [2], allowing for longer observation windows and reducing the need for repeated dosing, which can introduce variability and stress in animal subjects. Doses as low as 0.01-0.03 mg/kg are effective in drug discrimination paradigms [3].

Reference Standard for KOR Binding and Selectivity Assays

With a reported Ki of 0.32 nM at the KOR and approximately 3,000-fold selectivity over μ- and δ-opioid receptors [4], EOM-SalB serves as an exceptional positive control and reference standard in radioligand binding assays, functional cAMP assays, and β-arrestin recruitment assays. Its high affinity and well-characterized biased agonism make it an essential comparator when profiling novel KOR ligands or assessing off-target activity at other opioid receptors.

PET Tracer Development and Imaging

The structural and pharmacological properties of EOM-SalB make it a valuable scaffold for developing novel PET imaging agents. While the parent compound salvinorin A has been radiolabeled with carbon-11 for PET studies of KOR in the brain [5], EOM-SalB's enhanced metabolic stability and prolonged brain residence time after non-intravenous administration [6] position it as an attractive lead for developing next-generation PET tracers with improved signal-to-noise ratios and extended imaging windows.

Application
Selection Property
Validation Focus
Remyelination research models
G-protein bias signaling profile
Model-response endpoint review
Behavioral pharmacology studies
Extended duration context
Sustained KOR activation endpoints
KOR binding selectivity assays
High-affinity KOR binding context
Binding assay comparator review
PET tracer development research
Metabolic stability context
Tracer characterization studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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